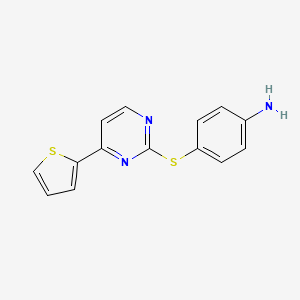
4-((4-(Thiophen-2-yl)pyrimidin-2-yl)thio)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((4-(Thiophen-2-yl)pyrimidin-2-yl)thio)aniline is a useful research compound. Its molecular formula is C14H11N3S2 and its molecular weight is 285.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
The synthetic methodologies and structure-activity relationships (SAR) of thiophene and pyrimidine derivatives have been extensively explored for their potential in drug discovery. For instance, the synthesis of 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors and their SAR analysis offer insights into developing potent inhibitors of cyclin-dependent kinase-2 (CDK2), highlighting their significance in anticancer therapy (Wang et al., 2004). Additionally, novel thiophene Schiff bases have been investigated for their corrosion inhibition properties on steel, demonstrating their practical applications beyond pharmaceuticals (Daoud et al., 2014).
Materials Science and Charge Transfer Materials
In the realm of materials science, thiophene and pyrimidine derivatives are studied for their electronic properties. Research on 4,6-di(thiophen-2-yl)pyrimidine derivatives has focused on their potential as efficient charge transfer materials. These studies involve quantum chemical investigations to understand their electronic, photophysical, and charge transfer properties (Irfan, 2014). Such compounds are promising for applications in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
Antimicrobial and Anticancer Studies
Thiophene and pyrimidine derivatives have also been synthesized and evaluated for their antimicrobial and anticancer activities. For example, novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones derived from thiophene were assessed for their antimicrobial activities, showcasing the potential of such compounds in developing new antimicrobial agents (Gomha et al., 2018). Similarly, a series of 4,6-disubstituted pyrazolo[3,4-d]pyrimidines bearing thiophene moieties have been explored for their anticancer properties and CDK2 inhibitory activity, indicating their relevance in cancer therapy (Cherukupalli et al., 2018).
Properties
IUPAC Name |
4-(4-thiophen-2-ylpyrimidin-2-yl)sulfanylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S2/c15-10-3-5-11(6-4-10)19-14-16-8-7-12(17-14)13-2-1-9-18-13/h1-9H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRJZGREZRXKDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2)SC3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(7-chloro-6-fluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)-N-(3,5-difluorophenyl)acetamide](/img/structure/B2730764.png)
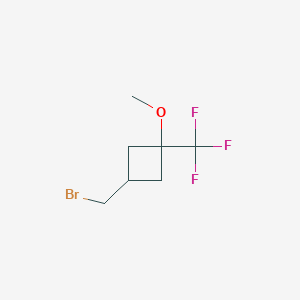

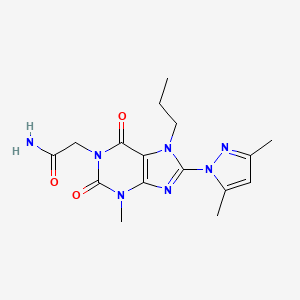
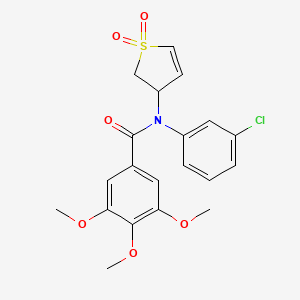

![1-[(3S,4R)-3-Amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one;dihydrochloride](/img/structure/B2730774.png)
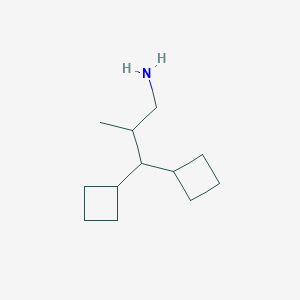
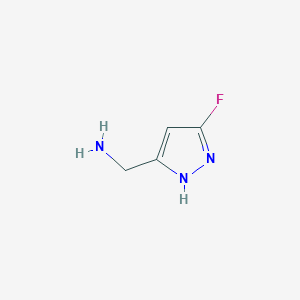
![(4-Chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B2730780.png)
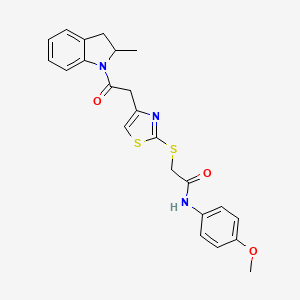
![(Z)-4-acetyl-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2730783.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2730784.png)
![ethyl 3-carbamoyl-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2730787.png)
